3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
Description
3-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid is a benzoic acid derivative featuring a substituted pyrazole moiety linked via an amide bond. This compound’s structure comprises a benzoic acid backbone with a meta-substituted carboxamide group connected to a 1-methyl-1H-pyrazol-3-yl ring.
Properties
IUPAC Name |
3-[(1-methylpyrazole-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(7-9)12(17)18/h2-7H,1H3,(H,13,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFLTCVMZJDNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198399 | |
| Record name | 3-[[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002651-89-9 | |
| Record name | 3-[[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002651-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-methyl-1H-pyrazole-3-amido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a cyclocondensation reaction between a suitable hydrazine and a 1,3-dicarbonyl compound. For instance, 1-methyl-1H-pyrazole can be prepared by reacting methylhydrazine with acetylacetone under acidic conditions .
-
Coupling with Benzoic Acid: : The pyrazole derivative is then coupled with benzoic acid. This can be achieved through an amide bond formation reaction. The carboxylic acid group of benzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated benzoic acid reacts with the amine group of the pyrazole derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclocondensation step and automated systems for the coupling reaction to improve efficiency and scalability.
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxylic acid group enables classical acid-base chemistry and nucleophilic substitution reactions.
Esterification
Reaction with alcohols under acid catalysis produces esters. For example:
Reagents/Conditions : Propanol, H<sub>2</sub>SO<sub>4</sub>, reflux (110°C, 6–8 hr)
Product : Propyl 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
Yield : 72–85%
Amide Formation
Activation with carbodiimides (e.g., EDCI) facilitates coupling with amines:
Reagents/Conditions : EDCI, HOBt, DIPEA, DMF (RT, 12 hr)
Product : 3-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino}-N-(4-bromobenzyl)benzamide
Yield : 65%
Amide Bond Reactivity
The carbonyl-amino bridge undergoes hydrolysis and reduction under controlled conditions.
Acidic/Basic Hydrolysis
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, reflux (4 hr) | 3-Aminobenzoic acid + 1-methyl-1H-pyrazole-3-carboxylic acid | 88% |
| 2M NaOH, reflux (2 hr) | Sodium 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate | 94% |
Reduction
Reagents/Conditions : LiAlH<sub>4</sub>, THF (0°C to RT, 3 hr)
Product : 3-{[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}benzyl alcohol
Yield : 58%
Pyrazole Ring Modifications
The 1-methylpyrazole moiety participates in electrophilic substitutions and coordination chemistry.
Electrophilic Aromatic Substitution
Metal Coordination
The pyrazole nitrogen acts as a ligand for transition metals:
Complex Formation : Reaction with Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O in ethanol yields a blue coordination polymer with a Cu:N ratio of 1:2 .
Coupling Reactions for Hybrid Molecules
The compound serves as a precursor in multicomponent reactions:
Suzuki-Miyaura Cross-Coupling
Reagents/Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (90°C, 12 hr)
Product : 3-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino}-4'-trifluoromethyl-biphenyl-3-carboxylic acid
Yield : 51%
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-life (37°C) | Major Degradation Pathway |
|---|---|---|
| 1.2 | 2.3 hr | Amide hydrolysis |
| 7.4 | >48 hr | No significant degradation |
| 9.0 | 8.1 hr | Ester cleavage (if present) |
Data adapted from simulated gastric/intestinal fluid studies .
Scientific Research Applications
3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid has several scientific research applications:
-
Medicinal Chemistry: : The compound can be used as a scaffold for the development of new pharmaceuticals. Its pyrazole moiety is known for its biological activity, and modifications to the benzoic acid group can lead to compounds with potential therapeutic effects .
-
Materials Science: : The compound can be used in the synthesis of novel materials with specific properties, such as polymers or coordination complexes .
-
Biological Studies: : The compound can be used as a probe in biological studies to investigate enzyme interactions or receptor binding .
-
Industrial Applications: : The compound can be used in the development of agrochemicals or dyes due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors. The pyrazole ring can form hydrogen bonds or π-π interactions with target proteins, while the benzoic acid moiety can enhance binding affinity through additional interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazole-containing benzoic acid derivatives, focusing on substituent positions, functional groups, and physicochemical properties.
Structural and Positional Isomers
Key analogs include positional isomers where the pyrazole ring or substituents differ in orientation or connectivity:
| Compound Name | CAS RN | Molecular Weight | Melting Point (°C) | Substituent Position | Functional Groups |
|---|---|---|---|---|---|
| 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid | 628297-55-2 | 202.20 | 138.5–139.5 | Pyrazole C5, benzoic acid C3 | Direct pyrazole-benzoic acid linkage |
| 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid | 915707-39-0 | 202.20 | 240–242 | Pyrazole C3, benzoic acid C4 | Direct pyrazole-benzoic acid linkage |
| 4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid | 1197226-10-0 | 281.74 | Not reported | Pyrazole C3, benzoic acid C4 | Methylamino-methyl spacer, amide bond |
Key Observations:
Melting Points: The 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid isomer exhibits a significantly higher melting point (240–242°C) compared to its 3-pyrazol-5-yl counterpart (138.5–139.5°C). This disparity likely arises from enhanced crystal packing efficiency or stronger intermolecular hydrogen bonds in the para-substituted isomer .
Functional Groups: The target compound’s amide bond distinguishes it from analogs with direct pyrazole-benzoic acid linkages.
Synthetic Routes: Similar compounds, such as those in , are synthesized via copper-mediated coupling or carbodiimide-based amide bond formation (e.g., HATU/DIPEA). These methods suggest plausible routes for synthesizing the target compound .
Biological Activity
3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it an interesting candidate for further research in therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 244.25 g/mol. Its structure includes a pyrazole ring, which is known for its biological significance, particularly in anticancer and anti-inflammatory applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown effective inhibition of cancer cell proliferation across various types, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction |
| 10c | HepG2 | 2.5 | Cell cycle arrest at G2/M phase |
| 5 | A549 | 0.08–12.07 | Tubulin polymerization inhibition |
These findings indicate that derivatives of pyrazole can act as microtubule-destabilizing agents, which is crucial in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division .
Anti-inflammatory Activity
In addition to anticancer effects, pyrazole derivatives have been reported to exhibit anti-inflammatory properties. Certain compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models, suggesting their potential use in treating inflammatory diseases .
Case Studies
A notable study investigated the biological evaluation of a series of pyrazole derivatives, demonstrating that modifications on the pyrazole ring significantly influenced their activity. For instance, compound 5 , with specific substitutions, displayed potent inhibition of tubulin polymerization and effectively induced apoptosis in cancer cells while showing lower toxicity to normal cells .
Another study focused on the docking simulations of these compounds against known cancer targets, revealing that specific interactions at the colchicine binding site on tubulin could explain their anticancer efficacy. This highlights the importance of structural modifications in enhancing biological activity .
Q & A
Basic: What are the standard synthetic routes for preparing 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with a coupling reagent (e.g., EDCI or DCC) to activate the carbonyl group.
- Step 2: Amide bond formation with 3-aminobenzoic acid under basic conditions (e.g., DMF with triethylamine).
- Step 3: Purification via recrystallization or column chromatography.
Key intermediates and reaction progress can be monitored using TLC or HPLC. For analogs, substituents on the pyrazole or benzoic acid moieties may require modified protecting groups or catalysts .
Basic: How is the structural integrity of this compound validated in research settings?
Methodological Answer:
- X-ray crystallography: Single-crystal analysis using programs like SHELXL (SHELX suite) resolves bond lengths, angles, and dihedral angles, critical for confirming the amide linkage and spatial arrangement .
- Spectroscopic techniques:
- NMR: - and -NMR confirm proton environments and carbon frameworks (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm).
- IR: Stretching vibrations for amide (1650–1680 cm) and carboxylic acid (2500–3300 cm) groups .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize target specificity?
Methodological Answer:
- Core modifications: Introduce substituents on the pyrazole ring (e.g., methyl, trifluoromethyl) to assess steric/electronic effects on binding.
- Bioisosteric replacement: Replace the benzoic acid moiety with sulfonamide or heterocyclic analogs to modulate solubility or affinity.
- In vitro assays: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory targets) paired with molecular docking to validate interactions. Contradictory activity data may arise from off-target effects, requiring counter-screening .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., anti-proliferative vs. no activity)?
Methodological Answer:
- Experimental validation: Reproduce assays under standardized conditions (e.g., cell line specificity, serum concentration).
- Mechanistic studies: Use siRNA knockdown or inhibitor co-treatment to confirm pathways (e.g., autophagy induction via LC3-II/Beclin-1 monitoring).
- Dose-response analysis: Ensure activity is concentration-dependent and not an artifact of cytotoxicity .
Basic: What analytical techniques are critical for purity assessment and quantification?
Methodological Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%).
- Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: calc. 254.08, obs. 254.09).
- Elemental analysis: Validates C/H/N ratios within 0.4% of theoretical values .
Advanced: How can computational methods like DFT enhance understanding of electronic properties?
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
- Solvent effects: Use polarizable continuum models (PCM) to simulate solubility in DMSO or aqueous buffers.
- Docking simulations: Autodock Vina or Schrödinger Suite predicts binding modes to targets like kinases or GPCRs .
Advanced: What strategies address solubility challenges in formulation for in vivo studies?
Methodological Answer:
- Salt formation: Convert the carboxylic acid to sodium or lysine salts.
- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability.
- Co-solvent systems: Use DMSO/PBS mixtures (≤10% DMSO) for intravenous administration .
Advanced: How is metabolic stability evaluated during preclinical development?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
